molecular formula C23H24N6O4 B2717812 4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-11-6

4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2717812
CAS No.: 1105214-11-6
M. Wt: 448.483
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Description

4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, the substituent at the phenyl ring attached to the amide nitrogen is essential for its anti-proliferative activity .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    Quinazoline N-oxides: Oxidized derivatives with different biological activities.

    Aminobenzylquinazolines: Compounds with similar functional groups but different substitution patterns.

Uniqueness

4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 4-benzyl-2-(carbamoylmethyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article reviews the pharmacological properties of this compound, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C30H31N5O3C_{30}H_{31}N_5O_3 with a molecular weight of 509.61 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC30H31N5O3
Molecular Weight509.61 g/mol
Purity≥95%

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,2,4-triazole nucleus demonstrate antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125–8 µg/mL against resistant strains . This suggests that the compound may possess similar or enhanced activity against microbial infections.

Anticancer Activity

Triazole derivatives are also recognized for their anticancer potential. In vitro studies indicate that compounds with triazole structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

  • For instance, mercapto-substituted triazoles have shown promising results in cancer chemoprevention and therapy . The specific activity of this compound remains to be fully elucidated but is expected to align with these findings.

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

  • This activity is crucial in treating conditions such as arthritis and other inflammatory diseases. The specific impact of the compound on inflammatory markers requires further investigation.

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of triazole derivatives:

  • Antibacterial Efficacy : A series of triazole derivatives were synthesized and tested against a panel of bacteria. Compounds similar to our target showed significant activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Lines : In vitro assays demonstrated that triazole-containing compounds could inhibit cell growth in various cancer cell lines by inducing apoptosis .
  • Inflammatory Models : Animal models treated with triazole derivatives exhibited reduced inflammation markers compared to controls, suggesting therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)-4-benzyl-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-14(2)11-25-20(31)16-8-9-17-18(10-16)29-22(26-28(23(29)33)13-19(24)30)27(21(17)32)12-15-6-4-3-5-7-15/h3-10,14H,11-13H2,1-2H3,(H2,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULFBJJBFZQUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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